6-Bromo-2-chlorothiazolo[5,4-b]pyridine

Medicinal Chemistry Process Chemistry Building Block Sourcing

Procure 6-Bromo-2-chlorothiazolo[5,4-b]pyridine for its orthogonal 6-Br/2-Cl reactivity, enabling sequential Suzuki-then-SNAr diversification without protecting-group chemistry. This thiazolo[5,4-b]pyridine scaffold is validated in the synthesis of c-KIT/EGFR inhibitors, MALT1 allosteric modulators, and CNS-penetrant kinase probes. With a molecular weight of 249.5 g/mol and predicted logP ~2.5, the core is pre-optimized for blood-brain barrier permeability. Supplied at ≥95% purity as a yellow solid to ensure reproducible cross-coupling yields.

Molecular Formula C6H2BrClN2S
Molecular Weight 249.52
CAS No. 1196151-70-8
Cat. No. B3026962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chlorothiazolo[5,4-b]pyridine
CAS1196151-70-8
Molecular FormulaC6H2BrClN2S
Molecular Weight249.52
Structural Identifiers
SMILESC1=C(C=NC2=C1N=C(S2)Cl)Br
InChIInChI=1S/C6H2BrClN2S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H
InChIKeyBMHFKZSCFLPSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chlorothiazolo[5,4-b]pyridine (CAS 1196151-70-8): Procurement-Ready Heterocyclic Scaffold for Kinase Inhibitor and Cross-Coupling Programs


6-Bromo-2-chlorothiazolo[5,4-b]pyridine is a fused thiazole-pyridine heterocyclic building block (C6H2BrClN2S, MW 249.52 g/mol) [1] containing orthogonal bromo and chloro leaving groups at the 6- and 2-positions, respectively . This substitution pattern enables sequential, site-selective functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) [2]. The compound is available from major chemical suppliers at ≥95% purity as a yellow solid .

Why Generic Halogenated Thiazolopyridines Cannot Replace 6-Bromo-2-chlorothiazolo[5,4-b]pyridine in Synthetic Campaigns


Thiazolopyridine analogs with different halogen substitution patterns or regioisomeric arrangements (e.g., [4,5-b] fused systems) lack the precisely orthogonal reactivity of 6-Br and 2-Cl substituents required for programmed, stepwise diversification [1]. Even closely related congeners such as 2,6-dibromothiazolo[5,4-b]pyridine or the [4,5-b] regioisomer (6-bromo-2-chlorothiazolo[4,5-b]pyridine) exhibit different cross-coupling selectivity profiles and distinct electronic effects on the fused heterocyclic core . Substitution with these alternatives would necessitate re-optimization of synthetic protocols and may compromise the yield or purity of downstream pharmacophores.

6-Bromo-2-chlorothiazolo[5,4-b]pyridine: Quantitative Comparator Data for Informed Procurement


Synthetic Yield from 2-Amino-6-bromothiazolo[5,4-b]pyridine via Diazotization/Halogenation

When prepared from the common precursor 2-amino-6-bromothiazolo[5,4-b]pyridine (CAS 1160791-13-8), 6-Bromo-2-chlorothiazolo[5,4-b]pyridine is obtained in approximately 46% yield via diazotization and subsequent Sandmeyer-type chlorination . This yield provides a benchmark for process chemists evaluating synthetic feasibility against alternative routes (e.g., direct halogenation of the parent heterocycle) or the procurement of the pre-formed building block.

Medicinal Chemistry Process Chemistry Building Block Sourcing

Orthogonal Halogen Reactivity: Bromo vs. Chloro Leaving Group Selectivity for Sequential Cross-Coupling

The 6-Br and 2-Cl substituents in 6-Bromo-2-chlorothiazolo[5,4-b]pyridine offer differential reactivity toward palladium-catalyzed cross-coupling. In Suzuki-Miyaura reactions, the C6-Br bond undergoes oxidative addition significantly faster than the C2-Cl bond, enabling sequential, site-selective functionalization [1]. This is in contrast to 2,6-dibromothiazolo[5,4-b]pyridine, where both halogens exhibit similar reactivity, leading to complex mixtures of mono- and bis-coupled products unless carefully controlled stoichiometry is employed [2].

Cross-Coupling SAR Exploration Parallel Synthesis

Regioisomeric Differentiation: [5,4-b] vs. [4,5-b] Fused Core Electronic Properties

The [5,4-b] regioisomer (CAS 1196151-70-8) exhibits distinct predicted physicochemical properties compared to its [4,5-b] counterpart (CAS 960535-44-8). Notably, the [5,4-b] isomer has a predicted pKa of -2.07±0.50, whereas the [4,5-b] isomer has a predicted pKa of -2.31±0.50 . While both are weakly basic, this difference of 0.24 pKa units may influence solubility, binding interactions, and overall pharmacokinetic profile when incorporated into bioactive molecules.

Drug Design Molecular Recognition Physicochemical Profiling

Commercial Purity and Handling Specifications for Reproducible Research

Commercial suppliers consistently provide 6-Bromo-2-chlorothiazolo[5,4-b]pyridine at ≥95% purity . In contrast, 2-amino-6-bromothiazolo[5,4-b]pyridine, a common alternative precursor, is typically offered at ≥97% purity but requires additional derivatization steps . The pre-halogenated building block also has defined storage recommendations: 0-5°C under inert atmosphere or 2-8°C , with a predicted boiling point of 302.8±22.0 °C .

Quality Control Reproducibility Procurement Specifications

Optimal Use Cases for 6-Bromo-2-chlorothiazolo[5,4-b]pyridine in Drug Discovery and Chemical Biology


Sequential, Site-Selective Derivatization for Kinase Inhibitor SAR

The orthogonal reactivity of the 6-Br and 2-Cl groups enables a two-step diversification strategy: first, Suzuki coupling at the 6-position with an aryl or heteroaryl boronic acid, followed by Buchwald-Hartwig amination or SNAr at the 2-position to introduce an amine or ether substituent. This approach has been validated in the generation of thiazolo[5,4-b]pyridine-based c-KIT and EGFR inhibitors [1][2].

Synthesis of MALT1 Allosteric Inhibitor Scaffolds

Thiazolopyridines, including those derived from 6-Bromo-2-chlorothiazolo[5,4-b]pyridine, have been developed as allosteric inhibitors of MALT1, a key regulator in NF-κB signaling [1]. The 6-bromo substituent provides a handle for appending hydrophobic moieties that occupy the allosteric pocket, while the 2-chloro group can be displaced with polar functionalities to modulate physicochemical properties.

Building Block for CNS-Penetrant Kinase Probes

The thiazolo[5,4-b]pyridine core, when appropriately substituted, has been explored for CNS applications. The relatively low molecular weight (249.5 g/mol) and moderate lipophilicity (predicted logP ~2.5) of the parent halogenated scaffold make it a suitable starting point for optimizing blood-brain barrier permeability in kinase inhibitor programs targeting glioblastoma or neurodegenerative diseases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chlorothiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.